Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2375268-51-0
VCID: VC4229536
InChI: InChI=1S/C17H21F2NO4/c1-16(2,3)24-15(22)20-8-6-17(23,7-9-20)14(21)12-5-4-11(18)10-13(12)19/h4-5,10,23H,6-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)C2=C(C=C(C=C2)F)F)O
Molecular Formula: C17H21F2NO4
Molecular Weight: 341.355

Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate

CAS No.: 2375268-51-0

Cat. No.: VC4229536

Molecular Formula: C17H21F2NO4

Molecular Weight: 341.355

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate - 2375268-51-0

Specification

CAS No. 2375268-51-0
Molecular Formula C17H21F2NO4
Molecular Weight 341.355
IUPAC Name tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate
Standard InChI InChI=1S/C17H21F2NO4/c1-16(2,3)24-15(22)20-8-6-17(23,7-9-20)14(21)12-5-4-11(18)10-13(12)19/h4-5,10,23H,6-9H2,1-3H3
Standard InChI Key HPGLUUIBMSDFST-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)C2=C(C=C(C=C2)F)F)O

Introduction

Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound that belongs to the piperidine class. It is characterized by its molecular structure, which includes a tert-butyl group, a 2,4-difluorobenzoyl moiety, and a hydroxyl group attached to a piperidine ring. This compound is often used in chemical synthesis and pharmaceutical research due to its unique properties and potential biological activities.

Synthesis and Applications

The synthesis of tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate typically involves the reaction of a piperidine derivative with a 2,4-difluorobenzoyl chloride in the presence of a base. This compound can serve as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biological Activity

While specific biological activity data for tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate are not readily available, compounds with similar structures often exhibit interesting pharmacological properties. For instance, piperidine derivatives are known to interact with various biological targets, including neurotransmitter transporters and enzymes .

Safety and Handling

Given its chemical structure, tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate may pose certain hazards, such as skin and eye irritation, and potential toxicity if ingested. Handling should be done with appropriate protective equipment, and disposal should follow standard protocols for hazardous chemicals.

Data Table

PropertyValueSource
Purity95%
SupplierAstaTech Inc.
Molecular WeightNot specified-
CAS NumberNot specified-

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator